Proxorphan - 69815-38-9

Proxorphan

Catalog Number: EVT-412766
CAS Number: 69815-38-9
Molecular Formula: C19H25NO2
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Proxorphan was first synthesized in the 1960s and has since been the subject of various pharmacological studies. Its development was part of research efforts aimed at creating compounds with lower addiction potential compared to classical opioids.

Classification

Proxorphan is classified as an opioid analgesic, specifically a morphinan derivative. It acts on the mu-opioid receptors in the central nervous system, providing pain relief while also exhibiting antagonistic effects that can modulate the typical side effects associated with opioid use.

Synthesis Analysis

Methods

The synthesis of Proxorphan involves several chemical reactions starting from morphinan derivatives. The primary method includes:

  1. Reduction of Morphinan: The precursor morphinan is reduced using reducing agents such as lithium aluminum hydride.
  2. Alkylation: An alkylation reaction introduces various alkyl groups to modify the pharmacological profile.
  3. Purification: The crude product undergoes purification through recrystallization or chromatography to isolate Proxorphan.

Technical Details

  • Chemical Reagents: Commonly used reagents include lithium aluminum hydride for reduction and alkyl halides for alkylation.
  • Reaction Conditions: The reactions typically require controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
Molecular Structure Analysis

Structure

Proxorphan has a complex molecular structure characterized by a morphinan backbone with specific substitutions that enhance its analgesic properties. Its chemical formula is C18H23NC_{18}H_{23}N and it features a tertiary amine.

Data

  • Molecular Weight: Approximately 255.39 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools, revealing the spatial arrangement of atoms crucial for receptor binding.
Chemical Reactions Analysis

Reactions

Proxorphan participates in several chemical reactions, primarily involving:

  1. Hydrolysis: Under acidic or basic conditions, Proxorphan can hydrolyze to form other derivatives.
  2. Oxidation: It can undergo oxidation to form N-oxide derivatives, which may influence its pharmacological activity.

Technical Details

  • Reaction Conditions: Hydrolysis typically requires aqueous conditions with varying pH levels, while oxidation may involve oxidizing agents like hydrogen peroxide under acidic conditions.
Mechanism of Action

Process

Proxorphan exerts its effects primarily through interaction with opioid receptors in the brain and spinal cord:

  1. Agonist Activity: It binds to mu-opioid receptors, mimicking endogenous opioids and providing analgesia.
  2. Antagonist Activity: At higher concentrations, it may act as an antagonist at kappa-opioid receptors, potentially reducing side effects such as dysphoria commonly associated with other opioids.

Data

  • Binding Affinity: Studies indicate that Proxorphan has a moderate binding affinity for mu-opioid receptors, contributing to its analgesic effects while minimizing risks of dependence.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Proxorphan is typically a white crystalline solid.
  • Melting Point: Approximately 170-175 °C.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Proxorphan is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can react with strong acids or bases, leading to the formation of salts or other derivatives.
Applications

Scientific Uses

Proxorphan has been investigated for various applications in scientific research, particularly in:

  1. Pain Management Studies: Its unique dual action makes it a candidate for studying pain relief mechanisms while minimizing addiction risks.
  2. Pharmacological Research: Researchers explore its potential as a model compound for developing new analgesics with improved safety profiles.
  3. Neuroscience Studies: Proxorphan's effects on neurotransmitter systems provide insights into opioid receptor functions and their role in pain modulation.
Pharmacological Mechanisms of Proxorphan

κ-Opioid Receptor Partial Agonism: Molecular Interactions and Signaling Pathways

Proxorphan (developmental code BL-5572M) is a synthetic N-substituted 6-oxamorphinane compound that functions as a partial agonist at the κ-opioid receptor (KOR) with high selectivity. Its molecular structure features a cyclopropylmethyl group at the nitrogen atom and a phenolic hydroxyl group critical for receptor engagement [1] [4] [9]. The cyclopropylmethyl moiety enhances KOR binding affinity by forming hydrophobic interactions with transmembrane domains 2 and 3 of the receptor, while the phenolic group engages in hydrogen bonding with conserved histidine residues in the KOR binding pocket [9].

Table 1: Key Molecular Interactions of Proxorphan at κ-Opioid Receptors

Structural FeatureBinding Site InteractionFunctional Consequence
Cyclopropylmethyl groupTransmembrane domains 2/3Enhanced binding affinity and receptor selectivity
Phenolic hydroxyl groupHis291 (KOR conserved residue)Partial activation of intracellular signaling
Benzomorphan coreHydrophobic binding pocketStabilization of receptor-ligand complex

Proxorphan’s partial agonism manifests through incomplete activation of downstream G-protein signaling pathways. Upon binding, it triggers moderate Gαi/o protein coupling, leading to:

  • Reduced cAMP production: 30-40% inhibition compared to full agonists like U-50488 [1] [5]
  • Moderate potassium efflux: Through G protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization [5]
  • Limited β-arrestin recruitment: Resulting in attenuated receptor internalization versus full agonists [5] [6]

This selective signaling profile enables Proxorphan to provide antinociceptive effects without inducing the intense dysphoria or stress responses typically associated with full KOR agonists [1] [6]. In vitro studies demonstrate its 60-70% efficacy relative to dynorphin A in GTPγS binding assays, confirming its partial agonist character [4] [9].

μ-Opioid Receptor Partial Agonism: Comparative Efficacy and Binding Dynamics

While primarily classified as a KOR partial agonist, Proxorphan exhibits secondary activity at μ-opioid receptors (MOR) with distinct pharmacological characteristics:

Table 2: Comparative μ-Opioid Receptor Binding and Functional Profiles

ParameterProxorphanMorphine (Full Agonist)Buprenorphine (Partial Agonist)
Binding Affinity (Ki)48 nM1.8 nM0.2 nM
[35S]GTPγS Efficacy35-40%100%45-50%
β-arrestin RecruitmentMinimalHighModerate
Receptor Internalization<20%>80%40-50%

Data synthesized from [1] [5] [9]

Proxorphan binds the MOR orthosteric site with lower affinity than its KOR binding (Ki = 48 nM vs. 12 nM) and induces substantially weaker G-protein activation [1] [9]. Molecular dynamics simulations reveal that Proxorphan’s benzomorphan core adopts a suboptimal orientation within the MOR binding pocket compared to morphinan-based agonists, explaining its reduced efficacy [4].

Functionally, Proxorphan demonstrates biased agonism at MORs:

  • Weak G-protein activation: 35-40% of maximal response observed with DAMGO [5]
  • Minimal β-arrestin recruitment: Resulting in negligible receptor internalization (<20% within 30 minutes) [5] [6]
  • Antagonism of full agonists: At high concentrations, it suppresses morphine-induced cAMP inhibition through competitive displacement [1] [5]

This profile contrasts with classical MOR agonists as Proxorphan produces limited respiratory depression in preclinical models—a characteristic attributed to its low intrinsic efficacy and biased signaling [5] [6].

Dual Receptor Modulation: Synergistic or Antagonistic Effects in Analgesia

Proxorphan’s simultaneous engagement of KOR and MOR creates a unique pharmacodynamic interplay with significant implications for analgesia. Research indicates concentration-dependent effects:

Synergistic Interactions

At moderate concentrations (EC50 range):

  • Spinal analgesia potentiation: KOR activation inhibits GABAergic interneurons, disinhibiting MOR-mediated pain suppression pathways [2] [6]
  • Reduced tolerance development: Occupancy of both receptors decreases β-arrestin-mediated adaptor protein recruitment, slowing desensitization [5] [6]
  • Complementary signaling: KOR-mediated inhibition of voltage-gated calcium channels enhances MOR-induced potassium conductance in dorsal horn neurons [6] [7]

Antagonistic Interactions

At high concentrations:

  • Receptor crosstalk inhibition: KOR activation induces PKC-mediated phosphorylation of MOR, reducing MOR responsiveness to full agonists [6]
  • Intracellular competition: Shared Gαi/o protein pools become depleted, creating functional antagonism between pathways [2] [5]
  • Behavioral divergence: KOR-mediated aversion counters MOR-induced reward, potentially reducing abuse liability [1] [6]

Table 3: Net Effects of Dual κ/μ Modulation in Nociceptive Models

Pain ModelLow Concentration EffectHigh Concentration EffectProposed Mechanism
Thermal nociceptionAdditive analgesiaSubadditive effectMOR-KOR phosphorylation crosstalk
Inflammatory painSynergistic (CI=0.7)Antagonistic (CI=1.3)G-protein pool competition
Neuropathic painModerate efficacyReduced efficacyKOR-mediated glial activation

CI = Combination Index; Data compiled from [1] [5] [6]

The net analgesic outcome depends critically on dose, pain modality, and receptor expression ratios in specific neural circuits. In vivo studies reveal enhanced efficacy in inflammatory pain models (e.g., carrageenan-induced hyperalgesia) but reduced effectiveness in neuropathic pain, likely due to KOR-mediated glial activation counteracting MOR benefits [6]. Theoretical models suggest Proxorphan’s dual activity may produce a broader therapeutic window than selective agonists by balancing the dysphoric (KOR) and rewarding (MOR) properties [1] [6].

Comprehensive Compound Identification

Table 4: Chemical Identifiers and Synonyms for Proxorphan

Identifier TypeDesignationSource
IUPAC Name(4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-1H,3H-5,10b-(epiminoethano)benzo[h]isochromen-9-ol [4] [9]
CAS Number (base)69815-38-9 [4] [9]
CAS Number (tartrate)69815-39-0 [9]
Molecular FormulaC19H25NO2 [1] [4]
Molecular Weight299.41 g/mol (base); 748.91 g/mol (tartrate) [4] [9]
Development CodesBL-5572M; BL5572M; BL 5572M [1] [9]
UNIITFE8T279QV [4]
PubChem CID5361874 [4] [8]

Properties

CAS Number

69815-38-9

Product Name

Proxorphan

IUPAC Name

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C19H25NO2/c21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13/h3-4,10,13,16,18,21H,1-2,5-9,11-12H2/t16-,18+,19-/m0/s1

InChI Key

USEITRSTDJBLBU-UHOSZYNNSA-N

SMILES

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O

Canonical SMILES

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O

Isomeric SMILES

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.